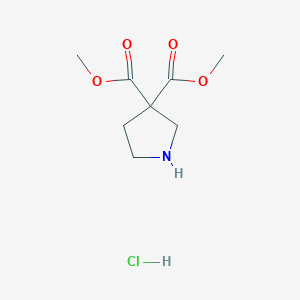
Dimethyl pyrrolidine-3,3-dicarboxylate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Dimethyl pyrrolidine-3,3-dicarboxylate;hydrochloride” is a chemical compound with the CAS Number: 2375274-20-5 . It has a molecular weight of 223.66 . The IUPAC name for this compound is dimethyl pyrrolidine-3,3-dicarboxylate hydrochloride .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “this compound”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C8H13NO4.ClH/c1-12-6(10)8(7(11)13-2)3-4-9-5-8;/h9H,3-5H2,1-2H3;1H .Chemical Reactions Analysis
The pyrrolidine ring, which is a part of “this compound”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The introduction of a methyl group at C-3 of the pyrrolidine ring can prevent metabolic instability, conferring better pharmacokinetic profiles .作用机制
The mechanism of action of Dimethyl pyrrolidine-3,3-dicarboxylate;hydrochloride is not fully understood. However, it is believed that this compound acts as a nucleophilic catalyst in various chemical reactions. It has been shown to catalyze the formation of amides, esters, and lactones. This compound has also been shown to catalyze the hydrolysis of esters and the acylation of alcohols.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to be non-toxic and non-carcinogenic. This compound has also been shown to be stable under various conditions, making it an ideal reagent for organic synthesis.
实验室实验的优点和局限性
The advantages of using Dimethyl pyrrolidine-3,3-dicarboxylate;hydrochloride in lab experiments include its high purity, stability, and ease of use. This compound is also readily available and relatively inexpensive. However, the limitations of using this compound include its limited solubility in certain solvents and its sensitivity to moisture and air.
未来方向
There are several future directions for the use of Dimethyl pyrrolidine-3,3-dicarboxylate;hydrochloride in scientific research. One possible direction is the development of new synthetic routes using this compound as a catalyst. Another possible direction is the use of this compound in the synthesis of novel compounds with potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Conclusion
In conclusion, this compound is a versatile compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.
合成方法
The synthesis of Dimethyl pyrrolidine-3,3-dicarboxylate;hydrochloride involves the reaction of dimethyl pyrrolidine-3,3-dicarboxylate with hydrochloric acid. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as recrystallization and column chromatography. The purity of the final product is determined using various analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
Dimethyl pyrrolidine-3,3-dicarboxylate;hydrochloride has been widely used in scientific research as a reagent in organic synthesis and as a catalyst in various chemical reactions. It has been used in the synthesis of various compounds such as amino acids, peptides, and nucleosides. This compound has also been used in the synthesis of drugs such as antiviral and anticancer agents.
安全和危害
The safety information for “Dimethyl pyrrolidine-3,3-dicarboxylate;hydrochloride” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and following specific procedures in case of skin contact or if inhaled .
属性
IUPAC Name |
dimethyl pyrrolidine-3,3-dicarboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4.ClH/c1-12-6(10)8(7(11)13-2)3-4-9-5-8;/h9H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBSEPAEKNICIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNC1)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-allyl-2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2455921.png)
![6-[2-(Dimethylsulfamoylamino)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2455922.png)
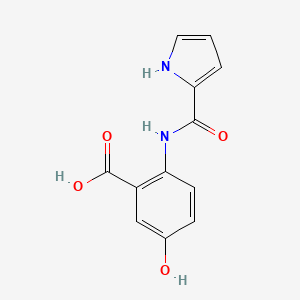
![1-(4-chlorophenyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B2455925.png)
![methyl 3-(1-ethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2455926.png)
![Methyl 4-[(4,6-diaminopyrimidin-2-ylthio)methyl]benzoate](/img/structure/B2455927.png)

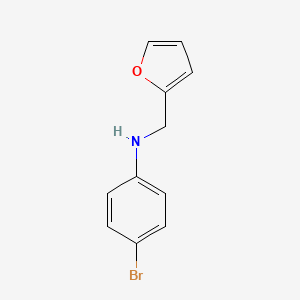
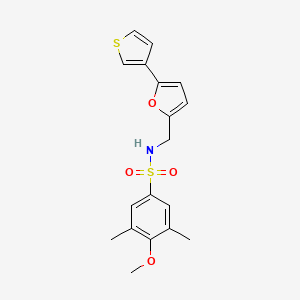
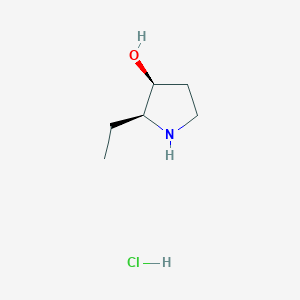
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2455937.png)

![N-[(2-benzoylphenyl)sulfonyl]glycine](/img/structure/B2455939.png)